(((7-Bromoheptyl)oxy)methyl)benzene

Catalog No.
S1973123
CAS No.
94427-22-2
M.F
C14H21BrO
M. Wt
285.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(((7-Bromoheptyl)oxy)methyl)benzene

CAS Number

94427-22-2

Product Name

(((7-Bromoheptyl)oxy)methyl)benzene

IUPAC Name

7-bromoheptoxymethylbenzene

Molecular Formula

C14H21BrO

Molecular Weight

285.22

InChI

InChI=1S/C14H21BrO/c15-11-7-2-1-3-8-12-16-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2

InChI Key

BZMIZZYCYWAKIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCCCCCCCBr

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCBr

The compound (((7-Bromoheptyl)oxy)methyl)benzene is an organic molecule characterized by a benzene ring substituted with a (7-bromoheptyl)oxy group and a methyl group. Its structure can be broken down into two main components: the benzene ring, which is a fundamental structure in organic chemistry known for its stability and aromatic properties, and the aliphatic chain containing bromine, which can influence the compound's reactivity and biological activity. The presence of the bromine atom introduces unique properties such as increased electronegativity and potential for nucleophilic substitution reactions.

There is no current information available regarding the mechanism of action of this specific compound in biological systems.

  • Potential irritant: The bromoheptyl chain might have some irritant properties.
  • Suspected endocrine disruptor: Brominated compounds can sometimes act as endocrine disruptors, although further research is needed to confirm this for this specific molecule.

Here's what we can find:

  • Chemical suppliers: Several chemical suppliers offer (((7-Bromoheptyl)oxy)methyl)benzene, indicating its potential use in various research fields [1, 2, 3]. However, the specific applications aren't mentioned.

Further Exploration:

Given the limited information on established research applications, here are some areas where this molecule might be explored scientifically:

  • Organic synthesis: The presence of an ether group and a bromoalkyl chain suggests potential use as a building block in organic synthesis for the creation of more complex molecules [4].
  • Material science: The molecule's structure could be of interest for investigating its properties as a lubricant, functional material, or precursor in polymer synthesis [4].

Finding more information:

Scientific research is a constantly evolving field, and new discoveries are regularly published. To stay updated on potential future research involving (((7-Bromoheptyl)oxy)methyl)benzene, consider following these resources:

  • Chemical databases like PubChem and SciFinder which keep track of newly published research articles mentioning the molecule [5, 6].
  • Scientific literature databases like Google Scholar which allow you to search for recent research papers mentioning the compound.

Please note: The information above is based on current publicly available knowledge and may not reflect the full scope of potential research applications.

  • TCI America: [[(7-Bromoheptyloxy]methyl]benzene 94427-22-2)()
  • 東京化成工業株式会社: [[(7-Bromoheptyloxy]methyl]benzene) ()
  • [CymitQuimica] CAS: 94427-22-2 - Benzene, [[(7-bromoheptyl)oxy]methyl]- ()
  • LibreTexts
  • [National Institutes of Health] PubChem
  • SciFinder:
Involving (((7-Bromoheptyl)oxy)methyl)benzene can be categorized into several types:

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or alcohols.
  • Oxidation Reactions: The aliphatic chain may be oxidized to form alcohols or ketones.
  • Esterification: The compound can react with carboxylic acids to form esters, particularly if the hydroxyl group of the aliphatic chain is involved.

These reactions are facilitated by various catalysts or under specific conditions, often leading to derivatives that may exhibit different biological activities.

Synthesis of (((7-Bromoheptyl)oxy)methyl)benzene can be achieved through several methods:

  • Bromination of Heptanol: Starting from heptanol, bromination can be performed using bromine in an appropriate solvent to introduce the bromine atom.
  • Etherification: The reaction of heptanol with benzyl chloride in the presence of a base (such as sodium hydride) can yield the desired ether structure.
  • Alkylation: Using alkyl halides in the presence of a strong base can facilitate the formation of the alkyl chain attached to the benzene ring.

These methods require careful control of reaction conditions to optimize yield and purity.

The potential applications for (((7-Bromoheptyl)oxy)methyl)benzene include:

  • Pharmaceuticals: As a precursor for drug development due to its possible biological activity.
  • Chemical Intermediates: In the synthesis of more complex organic molecules.
  • Materials Science: As a component in polymer synthesis or as a surfactant due to its amphiphilic nature.

Interaction studies involving (((7-Bromoheptyl)oxy)methyl)benzene typically focus on its binding affinity to various biological targets. These studies may utilize techniques such as:

  • Molecular Docking: To predict how well the compound binds to target proteins.
  • In Vitro Assays: To evaluate its effects on cell lines or enzyme activities.

Such studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Similar compounds include:

  • Benzyl Bromide: A simpler alkylating agent used in organic synthesis.
  • Octyl Bromide: An aliphatic bromide that shares structural similarities but lacks an aromatic component.
  • Phenoxyethanol: An ether compound used as a preservative, differing mainly in chain length and functional groups.
CompoundStructure TypeUnique Features
Benzyl BromideAromatic HalideSimple structure used primarily for alkylation
Octyl BromideAliphatic HalideLonger aliphatic chain without aromatic character
PhenoxyethanolEtherUsed mainly as a preservative in cosmetics

The uniqueness of (((7-Bromoheptyl)oxy)methyl)benzene lies in its combination of an aromatic system with a longer aliphatic chain containing a halogen, potentially enhancing its reactivity and biological profile compared to these similar compounds.

XLogP3

4.3

Wikipedia

{[(7-Bromoheptyl)oxy]methyl}benzene

Dates

Modify: 2023-08-16

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